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Compound of Interest

Compound Name: ErSO-TFPy

Cat. No.: B15618925

A new small molecule, ErSO-TFPy, demonstrates remarkable selectivity and potency in
eradicating estrogen receptor-positive (ER+) breast cancer cells, offering a significant
advancement over traditional therapies. By inducing a unique form of cell death, ErSO-TFPy
effectively eliminates tumors in preclinical models, including those resistant to current
treatments.

Researchers, scientists, and drug development professionals are continually seeking more
effective and less toxic treatments for ER+ breast cancer, which accounts for a majority of
breast cancer cases. Current therapies, such as tamoxifen, are often cytostatic, meaning they
inhibit tumor growth but may not eliminate the cancer cells, leading to long-term treatment and
the potential for resistance and recurrence. ErSO-TFPy, a derivative of the parent compound
ErSO, represents a novel therapeutic strategy by inducing rapid and selective necrosis in ER+
cancer cells.[1][2][3]

Unprecedented Selectivity and Potency

ErSO-TFPy's primary advantage lies in its profound selectivity for ER+ cells. This selectivity is
achieved by leveraging the presence of the estrogen receptor alpha (ERQa) to trigger a lethal
cascade specifically within cancer cells, while sparing healthy ER-negative (ER-) cells.[1][4]
This targeted approach minimizes the off-target effects often associated with traditional cancer
therapies.

In Vitro Efficacy: A Quantitative Comparison
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The cytotoxic effects of ErSO-TFPy have been quantified across a panel of ER+ and ER-
breast cancer cell lines, demonstrating its high potency against ER+ cells and minimal impact
on ER- cells. While direct head-to-head studies with tamoxifen under identical conditions are
limited in the reviewed literature, a comparison of reported half-maximal inhibitory
concentrations (IC50) highlights the significant potency of ErSO-TFPy.

Cell Line (ER o
Compound IC50 (pM) Citation(s)
Status)
ErSO-TFPy MCF-7 (ER+) ~0.005 [4]
4-hydroxytamoxifen MCF-7 (ER+) 0.008 - 4.0 [5][6]
Not explicitly reported,
ErSO-TFPy T47D (ER+) [4]
but potent
4-hydroxytamoxifen T47D (ER+) 0.750 - 4.3 [1][6]
ErSO-TFPy MDA-MB-231 (ER-) >10 [4]
4-hydroxytamoxifen MDA-MB-231 (ER-) 18 [7]

Table 1. Comparison of in vitro cytotoxicity (IC50) of ErSO-TFPy and 4-hydroxytamoxifen (the
active metabolite of tamoxifen) in ER+ and ER- breast cancer cell lines. Note: IC50 values for
tamoxifen can vary based on experimental conditions and duration of exposure.

Mechanism of Action: Hyperactivation of the
Anticipatory Unfolded Protein Response (a-UPR)

Unlike tamoxifen, which acts as a competitive antagonist of the estrogen receptor, ErSO-TFPy
functions as a novel activator of a cellular pathway known as the anticipatory Unfolded Protein
Response (a-UPR).[2][8] In its normal state, the a-UPR is a pro-survival pathway that helps
cells prepare for an increase in protein synthesis. ErSO-TFPy binds to ERa and triggers a
sustained and overwhelming activation of the a-UPR, leading to catastrophic cellular stress and
ultimately, necrotic cell death.[8][9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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